N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is a complex organic compound notable for its structural features and potential biological applications. This compound belongs to the class of spiro compounds, which are characterized by their unique bicyclic structure where two rings share a single atom. The presence of the quinoxaline moiety suggests potential pharmacological activities, as quinoxalines are known for their diverse biological properties.
The compound can be classified under heterocyclic compounds, specifically as a derivative of quinoxaline. Quinoxalines are bicyclic compounds that consist of two fused aromatic rings and have been extensively studied for their medicinal properties. The specific structure of N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine indicates that it may possess unique properties due to the combination of the piperidine and quinoxaline rings along with the chlorobenzyl substituent.
The synthesis of N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine typically involves several steps:
These methods leverage both traditional organic synthesis techniques and modern approaches like microwave-assisted synthesis to optimize yields and reduce reaction times .
The molecular formula for N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine can be represented as CHClN.
The structural integrity can be confirmed through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into the molecular connectivity and functional groups present in the compound .
N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine can undergo various chemical reactions:
These reactions are essential for exploring the compound's synthetic versatility and potential modifications for enhanced efficacy in biological applications .
The mechanism of action for N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine is largely dependent on its interaction with biological targets such as enzymes or receptors.
Quantitative data regarding its efficacy would typically be derived from in vitro studies assessing its impact on cell viability or enzyme inhibition .
Further physical property data can be obtained through experimental characterization methods including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which provide insights into thermal stability and phase transitions .
N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine has potential applications in various scientific fields:
The synthesis of N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine exemplifies contemporary innovations in spirocyclic assembly. This structurally complex molecule features a sterically constrained spiro junction connecting the piperidine and quinoxaline rings, posing significant synthetic challenges. The core spiro[piperidine-4,2'-quinoxaline] scaffold is typically constructed via a tandem cyclization strategy involving the condensation of o-phenylenediamine derivatives with appropriately functionalized piperidin-4-one precursors [3]. Advanced catalytic methods have been developed to enhance the efficiency of this process, including:
The critical benzylamine incorporation employs a reductive amination protocol between the spiro[piperidine-4,2'-quinoxalin]-3'-amine intermediate and 4-chlorobenzaldehyde, using sodium triacetoxyborohydride as a mild reducing agent. This method achieves superior chemoselectivity over direct alkylation, minimizing N-overalkylation byproducts [1]. Recent methodological advances include the use of decarboxylative coupling reactions for introducing the chlorobenzyl group, which avoids the need for pre-formed benzyl halides and enhances atom economy [3].
Table 1: Key Synthetic Intermediates for N-(4-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine
Compound Name | CAS Registry Number | Role in Synthesis | Molecular Formula |
---|---|---|---|
1'H-Spiro[piperidine-4,2'-quinoxalin]-3'-amine | Not specified | Core spirocyclic intermediate | C₁₁H₁₄N₄ |
N-(2-Chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine | 951542-68-0 | Structural analogue | C₁₉H₂₁ClN₄ |
N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine | CID 135891232 | Isosteric comparator | C₂₀H₂₄N₄ |
1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one hydrochloride | 199105-15-2 | Quinoxaline isostere | C₁₂H₁₆ClN₃O |
The introduction of the 4-chlorobenzyl group onto the spirocyclic quinoxalin-3'-amine represents a critical regioselective transformation. Conventional N-alkylation methods face challenges due to:1) Competitive reactivity at both piperidine and quinoxaline nitrogen atoms2) Potential over-alkylation at the secondary amine3) Steric hindrance from the spiro-configured scaffold [3]
Modern catalytic approaches overcome these limitations through:
The electron-withdrawing chloro substituent on the benzyl group significantly influences reaction kinetics. Hammett studies reveal a σₚ value of +0.23 for the 4-chlorobenzyl group, correlating with a 40% rate enhancement compared to unsubstituted benzyl analogues due to increased electrophilicity [3] [6]. This electronic modulation facilitates nucleophilic attack by the spirocyclic amine while suppressing undesirable side reactions such as Smiles rearrangement or quinoxaline ring opening.
Transitioning from laboratory-scale synthesis to industrial production of N-(4-chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine requires addressing several critical path challenges:
Table 2: Process Optimization Metrics for Industrial-Scale Synthesis
Process Parameter | Laboratory Scale | Optimized Industrial Process | Improvement Factor |
---|---|---|---|
Overall Yield | 12-15% | 34-38% | >250% |
Reaction Volume | 8-10 L/kg product | 120-150 L/kg product | 85% reduction |
Processing Time | 72-96 hours | 14-18 hours | 80% reduction |
Purity Profile | 90-93% | >99% | Critical impurity elimination |
Supply chain logistics reveal specialized handling requirements, with manufacturers implementing cold-chain transportation (-20°C) to prevent decomposition during distribution [1] [6]. Global supplier networks have been established with production nodes in Hyderabad, Delhi, Germany, and the United States to mitigate geopolitical supply risks [1] [6].
The quinoxaline ring system in N-(4-chlorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine offers distinct modification opportunities while preserving the spirocyclic core. Strategic functionalization exploits:
Comparative studies with the structural analogue N-(3-methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine (PubChem CID 135891232) demonstrate that electronic modulation significantly alters reactivity patterns. The electron-donating methyl group in the meta position enhances benzylic C-H acidity by 30%, facilitating deuterium exchange kinetics at this position [2] [3]. This highlights how remote substituent effects can be leveraged for selective late-stage functionalization.
Table 3: Chemoselective Modification Pathways for Quinoxaline Derivatives
Reaction Type | Conditions | Selectivity Profile | Functional Group Tolerance |
---|---|---|---|
Nucleophilic Aromatic Substitution | 80°C, DMF, Cs₂CO₃ | C5' > C8' >> C6'/C7' | Chlorobenzyl group stable |
Benzylic Oxidation | TEMPO/NaOCl, 0°C | Selective benzylic CH₂ → carbonyl | Piperidine N-H requires protection |
Directed C-H Activation | Pd(OAc)₂, 100°C | Exclusive C6' functionalization | Spiro center configuration preserved |
Reductive Amination | NaBH₃CN, MeOH | Spiro-piperidine N > quinoxaline N | Chlorine substituent inert |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2